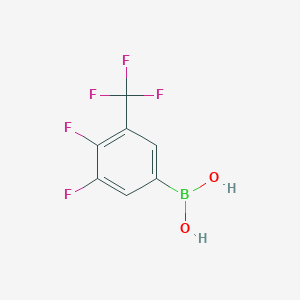

(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3,4-difluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOLDWSSSVLGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590196 | |

| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-64-8 | |

| Record name | B-[3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,4-Difluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the formation of a boronic acid moiety on a suitably substituted aryl precursor. The most common approach is the formation of an arylmetal intermediate (usually a Grignard reagent or an organolithium species) followed by reaction with a boron electrophile such as trimethyl borate, and subsequent acidic workup to yield the boronic acid.

Detailed Preparation via Grignard Reaction

A representative and well-documented method involves the following steps:

Step 1: Formation of the Grignard Reagent

Starting from the corresponding aryl bromide (e.g., 3,4-difluoro-5-(trifluoromethyl)phenyl bromide), magnesium turnings are activated with a small amount of iodine in anhydrous tetrahydrofuran (THF). The aryl bromide is added dropwise under controlled temperature (around 45 °C) to form the arylmagnesium bromide intermediate.

Step 2: Reaction with Trimethyl Borate

The freshly prepared Grignard reagent is transferred via cannula to a cooled (-78 °C) solution of trimethyl borate in THF. The reaction mixture is maintained below -60 °C during addition to prevent side reactions. After complete addition, the mixture is stirred at -78 °C for approximately 45 minutes, then allowed to warm to ambient temperature.

Step 3: Acidic Workup

The reaction mixture is quenched by pouring into water and acidified with dilute hydrochloric acid (5% aqueous HCl). The boronic acid product is extracted into an organic solvent such as ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Step 4: Purification

The crude product is purified by recrystallization or chromatography to obtain pure this compound.

This method yields the target compound with good purity and reproducibility. The NMR spectra confirm the structure, and melting points are consistent with literature values (around 167-168 °C for related fluorinated boronic acids).

Alternative Methods and Catalytic Approaches

While the Grignard route is classical, other methods include:

Palladium-Catalyzed Borylation

Using palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with suitable ligands, aryl halides can be converted to arylboronic acids or esters via borylation with bis(pinacolato)diboron or similar reagents. This method is advantageous for sensitive substrates and allows milder conditions.

-

Boronic acids can be protected as MIDA esters during synthesis to improve stability and handling. For example, 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester can be used as a precursor in cross-coupling reactions, which can be hydrolyzed later to the free boronic acid.

-

Microwave irradiation has been employed to accelerate palladium-catalyzed borylation reactions, reducing reaction times from hours to minutes under controlled temperature and inert atmosphere.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard Reaction with B(OMe)3 | Mg, I2, THF, -78 °C, acidic workup | ~70-80 | Classical, reliable, requires low temp |

| Pd-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base, reflux or microwave | 60-85 | Mild conditions, suitable for sensitive substrates |

| MIDA Ester Route | MIDA ester intermediates, Pd catalysis, hydrolysis | Variable | Improved stability, useful for complex syntheses |

Research Findings and Notes

The presence of multiple fluorine atoms and a trifluoromethyl group influences the reactivity of the aromatic ring, often requiring careful control of reaction temperature and stoichiometry to avoid side reactions or decomposition.

The Grignard approach demands rigorously anhydrous conditions and low temperatures during borate addition to prevent hydrolysis and ensure high yields.

Palladium-catalyzed methods offer versatility and are increasingly preferred for complex fluorinated arylboronic acids due to milder conditions and functional group tolerance.

The use of MIDA esters as boronic acid surrogates enhances the shelf-life and handling safety of these compounds, facilitating their use in multi-step syntheses.

Analytical data such as NMR, melting point, and mass spectrometry confirm the identity and purity of the synthesized boronic acid.

Chemical Reactions Analysis

Types of Reactions: (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form corresponding phenols.

Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Such as palladium acetate or palladium chloride.

Major Products:

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation reactions.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is in organic synthesis, particularly as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds between aryl and vinyl groups, which are fundamental in synthesizing complex organic molecules.

Key Features:

- Reactivity: The presence of fluorine substituents enhances the reactivity of boronic acids in coupling reactions, allowing for more efficient synthesis of biaryl compounds .

- Selectivity: The compound's electronic properties can be tuned by varying the fluorine substituents, leading to selective reactions under mild conditions .

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and covalent organic frameworks (COFs). Its ability to form stable complexes with diols makes it an excellent building block for functional materials.

Applications:

- Polymer Chemistry: Boronic acids are used to create polymer networks that can respond to environmental stimuli or change properties based on their chemical surroundings .

- Covalent Organic Frameworks: The compound serves as a precursor for synthesizing COFs, which have applications in gas storage, separation technologies, and catalysis .

Medicinal Chemistry

The antimicrobial properties of boronic acids have led to their investigation as potential therapeutic agents. This compound has shown promise in this area.

Case Studies:

- Antibacterial Activity: Research indicates that derivatives of phenylboronic acids exhibit moderate antibacterial activity against pathogens like Escherichia coli and Bacillus cereus, with some compounds showing lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics .

- Antifungal Properties: Studies have demonstrated that certain derivatives possess antifungal activity against Candida albicans and Aspergillus niger, suggesting potential use in treating fungal infections .

Electrochemistry

Boronic acids are also explored for their applications in electrochemical sensors due to their ability to form reversible complexes with diols. This property is particularly useful for detecting sugars and other biomolecules.

Research Insights:

- Sensor Development: The ability of this compound to selectively bind sugars allows for the development of highly sensitive electrochemical sensors for glucose detection .

Case Study Summary Table

Mechanism of Action

The primary mechanism of action for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst . This is followed by oxidative addition and reductive elimination steps to form the final carbon-carbon bond . The presence of electron-withdrawing fluorine groups enhances the reactivity and stability of the compound in these reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of arylboronic acids are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and fluorine substituents in the target compound lower its pKa compared to methoxy-substituted analogs, enhancing its reactivity in cross-couplings .

- Steric Effects : The 3,4-difluoro substitution introduces steric hindrance, which may reduce coupling efficiency compared to para-substituted derivatives like (4-CF₃)phenylboronic acid .

Reactivity in Suzuki-Miyaura Couplings

Fluorinated boronic acids often require optimized reaction conditions due to reduced nucleophilicity.

Table 2: Reaction Yields and Conditions

- The target compound’s reactivity is inferred to align with Entry 2, where dry acetonitrile and KF/KOAc were critical for success. Fluorinated solvents improve solubility and stabilize the boronate intermediate .

Biological Activity

(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative notable for its unique electronic properties due to the presence of fluorine substituents. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in enzyme inhibition and molecular probes.

The molecular formula of this compound is C8H5B F5O2. Its structure features a phenyl ring substituted with both difluoro and trifluoromethyl groups, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition studies, where boronic acids can interact with serine or cysteine residues in active sites of enzymes, effectively modulating their activity.

Enzyme Inhibition

The boronic acid group allows for specific interactions with enzymes involved in various metabolic pathways. For example, studies have shown that this compound can inhibit serine proteases by forming stable complexes with the active site residues. This inhibition can lead to alterations in metabolic processes, making it a candidate for therapeutic applications.

Glycoprotein Interaction

Boronic acids are known for their ability to bind to glycoproteins through interactions with cis-diol groups. Research indicates that this compound can be utilized in the separation and immobilization of glycoproteins. For instance, it has been employed in magnetic bead assays to isolate glycosylated proteins from complex mixtures, demonstrating its utility in biochemical assays .

Case Studies

-

Inhibition of Insulin Interactions :

A theoretical study explored the interaction between various boronic acids and insulin, revealing that certain derivatives exhibited significant binding affinities. The study indicated that this compound could potentially stabilize insulin conformation through its interactions . -

Glycoprotein Enrichment :

In practical applications, this compound has been used in conjunction with magnetic nanoparticles for the selective enrichment of glycoproteins. The binding efficiency was evaluated against various proteins, showing promising results for isolating target glycoproteins from serum samples .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H5BF5O2 | Difluoro and trifluoromethyl substitutions | Enzyme inhibition; glycoprotein interaction |

| 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | Simpler structure without difluoro substitution | Moderate enzyme inhibition |

| 2-(2,4-Difluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H16BF5O2 | Dioxaborolane structure | Enhanced reactivity in cross-coupling reactions |

Q & A

Q. How to assess its potential in antimicrobial coatings or materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.